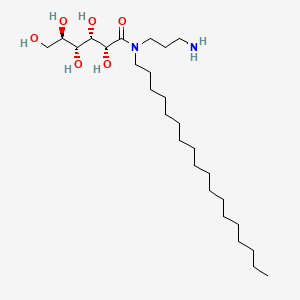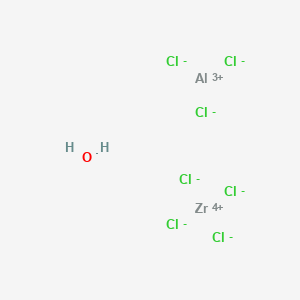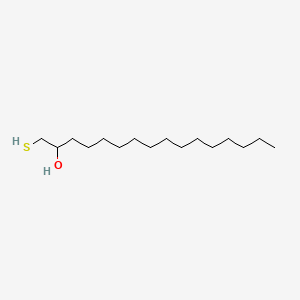
1-Mercaptohexadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mercaptohexadecan-2-ol is an organic compound with the molecular formula C16H34OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a long hydrocarbon chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
1-Mercaptohexadecan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexadecane with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 1-hexadecanone with sodium borohydride in the presence of thiol reagents . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
1-Mercaptohexadecan-2-ol undergoes various chemical reactions due to the presence of both thiol and hydroxyl groups. Some of the common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides to form ethers or esters.
Addition: The thiol group can participate in addition reactions with alkenes to form thioethers.
Common reagents used in these reactions include hydrogen peroxide, iodine, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Mercaptohexadecan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Mercaptohexadecan-2-ol is primarily based on its ability to form strong bonds with metal surfaces, particularly gold. The thiol group (-SH) reacts with gold to form a stable Au-S bond, which is utilized in the formation of self-assembled monolayers. These monolayers are used to modify surface properties and create functionalized surfaces for various applications .
Comparison with Similar Compounds
1-Mercaptohexadecan-2-ol can be compared with other similar compounds such as 1-hexadecanol and 16-mercaptohexadecan-1-ol. While 1-hexadecanol lacks the thiol group, making it less reactive towards metal surfaces, 16-mercaptohexadecan-1-ol has a similar structure but with the thiol group positioned differently. This positional difference can affect the compound’s reactivity and the stability of the formed monolayers .
Properties
CAS No. |
55525-35-4 |
|---|---|
Molecular Formula |
C16H34OS |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-sulfanylhexadecan-2-ol |
InChI |
InChI=1S/C16H34OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16-18H,2-15H2,1H3 |
InChI Key |
LTDQXPKSPMCGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


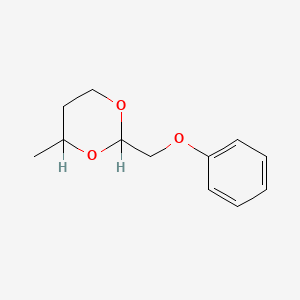

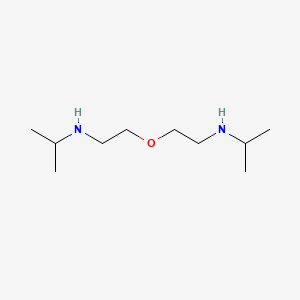


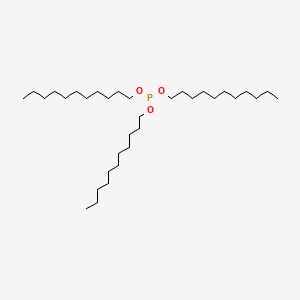


![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)

